N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

negative control HTS validation target deconvolution

This thiazolopyrimidine carboxamide (MW 299.3, TPSA 78.3 Ų, HBD 0) is chemically validated as a broad-spectrum negative control, exhibiting no inhibitory activity against S. aureus DNA helicase, B. anthracis CapD, M. tuberculosis MenB, or S. aureus LtaS. Its CNS MPO-compliant physicochemical profile makes it indispensable for hit triage and bacterial target engagement studies, eliminating artifacts from non-structured controls.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 851943-42-5
Cat. No. B2541762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS851943-42-5
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)C=CS3
InChIInChI=1S/C15H13N3O2S/c1-17(10-11-5-3-2-4-6-11)13(19)12-9-16-15-18(14(12)20)7-8-21-15/h2-9H,10H2,1H3
InChIKeyUXBJPVFYWXTSQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 0.25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-42-5) – Core Scaffold & Physicochemical Baseline for Procurement


N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-42-5, PubChem CID 3591992) is a fully synthetic small-molecule heterocycle built on a thiazolo[3,2-a]pyrimidine core bearing an N-benzyl-N-methyl carboxamide side-chain [1]. With a molecular weight of 299.3 g/mol, an XLogP3-AA of 1.3, zero hydrogen-bond donors, and a topological polar surface area of 78.3 Ų, the compound occupies physicochemical space typical of orally bioavailable CNS-penetrant leads, yet its specific substitution pattern distinguishes it from the many 5H-thiazolo[3,2-a]pyrimidine analogs commercialized as kinase or GPCR screening hits [1].

Why Generic Substitution of N-Benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Carries Scientific Risk


The thiazolo[3,2-a]pyrimidine chemotype encompasses a broad pharmacophore space where minor substituent alterations on the amide nitrogen or the heterocyclic core can toggle biological activity from high-nanomolar inhibition to complete inactivity [1]. Consequently, interchanging N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide with a seemingly similar analog bearing, for example, a 4-phenoxyphenyl or 3-phenylpropyl amide substituent can yield divergent biochemical readouts, wasting screening resources or confounding SAR interpretation. The quantitative evidence below details the specific, verified performance signature that defines this compound and substantiates why procurement decisions must be guided by precise chemical identity rather than scaffold-level similarity.

Product-Specific Quantitative Evidence Guide for N-Benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide


Confirmed Inactivity Across 13 High-Throughput Screening Assays Establishes the Compound as a Reliable Negative Control for Mechanism-of-Action Studies

In thirteen distinct HTS biochemical and cell-based assays run by the NIH Molecular Libraries Program, N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide was consistently classified as 'Inactive' [1]. This contrasts with active thiazolo[3,2-a]pyrimidine-6-carboxamide analogs such as 5-oxo-N-(4-phenoxyphenyl)-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide, which exhibited an IC50 of 1613 nM against sphingosine 1-phosphate receptor 1 [2]. The absence of promiscuous activity makes the title compound suitable as a phenotypic or biochemical negative control where the thiazolopyrimidine core must be present.

negative control HTS validation target deconvolution

Absence of Inhibition Against Bacterial Drug Targets Differentiates the Compound from Antibacterial Thiazolopyrimidine Derivatives

In contrast to the antibacterial thiazolopyrimidine PNU-92560, which inhibits EF-Tu, N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide showed no inhibition of S. aureus DNA helicase (AID 485395), B. anthracis CapD (AID 492967), M. tuberculosis MenB (AID 540299), or S. aureus LtaS (AID 720641) [1]. This selective lack of antibacterial activity is valuable for researchers requiring a structurally matched inactive probe for Gram-positive mechanistic studies.

antimicrobial screening antibacterial target profiling selectivity panel

Characterized Physicochemical Profile Enables Predictive In Silico Filtering for CNS Drug Discovery Libraries

The compound's computed properties—XLogP3-AA 1.3, TPSA 78.3 Ų, 0 HBD, MW 299.3—fall within the optimal CNS MPO (Multiparameter Optimization) desirability space, distinguishing it from higher-molecular-weight or more polar analogs such as N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (MW ~411, higher lipophilicity) [1]. This property set supports library subset selection where permeability and metabolic stability are primary filters.

CNS drug discovery in silico ADME library design

Best Research and Industrial Application Scenarios for N-Benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide


Negative Control Compound for High-Throughput Screening Assay Validation Panels

The compound's documented inactivity across 13 mechanistically diverse HTS assays [1] qualifies it as a pre-validated negative control for routine inclusion in biochemical and cell-based screening decks. Its thiazolopyrimidine scaffold ensures it does not introduce artifactual fluorescence or aggregation common with non-structured negative controls, while its inertness against bacterial enzymes, viral polymerases, and human signaling proteins supports broad-spectrum use.

Inactive Reference Probe for Antibacterial Target Engagement Studies

Because the compound fails to inhibit S. aureus DNA helicase, B. anthracis CapD, M. tuberculosis MenB, or S. aureus LtaS [1], it can serve as a structurally matched inactive probe in bacterial target engagement assays. This utility is critical for deconvoluting target-specific antibacterial effects from off-target cytotoxicity in phenotypic screening campaigns.

CNS Library Component for Blood-Brain Barrier Permeability Screening

With physicochemical properties (MW 299.3, XLogP3-AA 1.3, TPSA 78.3 Ų, HBD 0) that align with CNS MPO guidelines [1], the compound is an ideal member of CNS-focused diversity libraries. Its profile supports blood-brain barrier penetrance predictions in early-stage hit triage, differentiating it from larger or more polar thiazolopyrimidine analogs.

Quote Request

Request a Quote for N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.